molecular formula C20H17N5O B12726340 Pyrimidine, 2-(4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)- CAS No. 141078-98-0

Pyrimidine, 2-(4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)-

Cat. No.: B12726340
CAS No.: 141078-98-0
M. Wt: 343.4 g/mol
InChI Key: WUYZXBIGZKONBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine, 2-(4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)- is a heterocyclic compound that features a pyrimidine ring fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 2-(4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a triazole ring, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control over reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2-(4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pyrimidine, 2-(4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of Pyrimidine, 2-(4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The compound’s structure allows it to bind to active sites or allosteric sites, thereby influencing the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine derivatives: Compounds with similar pyrimidine structures but different substituents.

    Triazole derivatives: Compounds with triazole rings and varying functional groups.

Uniqueness

Pyrimidine, 2-(4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)- is unique due to its specific combination of pyrimidine and triazole rings, along with the phenyl and phenoxymethyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

141078-98-0

Molecular Formula

C20H17N5O

Molecular Weight

343.4 g/mol

IUPAC Name

2-[4-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]pyrimidine

InChI

InChI=1S/C20H17N5O/c1-15-8-10-16(11-9-15)25-18(14-26-17-6-3-2-4-7-17)23-24-20(25)19-21-12-5-13-22-19/h2-13H,14H2,1H3

InChI Key

WUYZXBIGZKONBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2C3=NC=CC=N3)COC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.